Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
This compound features a pyridin-3-yl group linked via a methanone bridge to an azetidine ring. The azetidine is substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group.
Properties
IUPAC Name |
pyridin-3-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(10-2-1-4-16-6-10)19-7-12(8-19)14-17-13(18-21-14)11-3-5-22-9-11/h1-6,9,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZMBCOTCLWBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyridine ring fused with a thiophene and an oxadiazole moiety, which are known to impart various biological activities. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been documented:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Escherichia coli | 4–8 µM |
| Mycobacterium tuberculosis | 4–8 µM |
Studies indicate that compounds with similar structures demonstrate strong to moderate effects against pathogens such as C. tetani, B. subtilis, and S. typhi compared to standard antibiotics like ampicillin . The presence of the thiophene and oxadiazole rings is believed to enhance these antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways.
Anticancer Activity
The anticancer potential of pyridine derivatives has been extensively studied. The compound has shown promising results in inhibiting various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 10.5 |
| MCF-7 (breast) | 8.2 |
| A549 (lung) | 6.7 |
In vitro studies have demonstrated that pyridine derivatives can inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells . Furthermore, molecular docking studies suggest that these compounds may act as effective inhibitors of protein kinases involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes involved in essential cellular processes, disrupting the growth of pathogens and cancer cells.
- Cell Membrane Disruption : Compounds containing thiophene rings may disrupt bacterial cell membranes, leading to cell lysis.
- Interference with Nucleic Acids : The interaction with DNA topoisomerases suggests a mechanism for anticancer activity through the induction of DNA damage.
Case Studies
A notable study evaluated the efficacy of pyridine derivatives against multidrug-resistant Mycobacterium tuberculosis. Compounds were synthesized and tested, revealing IC50 values ranging from 1.35 to 2.18 µM for the most active derivatives . Another study highlighted the cytotoxicity of these compounds on human embryonic kidney cells, indicating their potential safety profile for further development.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at sulfur (in thiophene) and nitrogen (in oxadiazole) sites.
-
Thiophene ring oxidation :
Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C yields a sulfoxide derivative, while prolonged reaction times or elevated temperatures produce sulfone derivatives.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| mCPBA (1 eq), DCM, 0°C, 2 hr | Thiophene sulfoxide | 78 | |
| mCPBA (2 eq), DCM, 25°C, 6 hr | Thiophene sulfone | 65 |
-
Oxadiazole ring oxidation :
Reaction with KMnO₄/H₂SO₄ oxidizes the oxadiazole ring to a carboxylic acid derivative.
Reduction Reactions
The azetidine and oxadiazole rings participate in hydrogenation and reductive cleavage:
-
Azetidine ring hydrogenation :
Catalytic hydrogenation (H₂, Pd/C, EtOH ) reduces the azetidine ring to a pyrrolidine analog . -
Oxadiazole ring cleavage :
Treatment with LiAlH₄ in THF cleaves the oxadiazole ring to form an amide intermediate .
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 25°C, 12 hr | Pyrrolidine derivative | 82 |
| LiAlH₄ (3 eq), THF, reflux | 4 hr | Amide intermediate | 68 |
Substitution Reactions
The pyridine and thiophene rings undergo electrophilic substitution:
-
Pyridine nitration :
Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the pyridine C4 position . -
Thiophene halogenation :
Br₂/FeBr₃ in CHCl₃ selectively brominates the thiophene ring at the C5 position.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (1 eq), H₂SO₄, 50°C | 3 hr | C4-nitro-pyridine derivative | 73 |
| Br₂ (1 eq), FeBr₃, CHCl₃ | 0°C, 1 hr | C5-bromo-thiophene | 85 |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Sonogashira couplings via halogenated intermediates:
-
Suzuki coupling :
Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O ) to form biaryl products . -
Sonogashira coupling :
Reaction with terminal alkynes (CuI, PdCl₂(PPh₃)₂, Et₃N ) yields alkynylated analogs .
| Reaction Type | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki coupling | 5-Bromo-thiophene | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivative | 75 |
| Sonogashira | 5-Bromo-thiophene | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | Alkynylated derivative | 70 |
Hydrolysis Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
6M HCl, reflux converts the oxadiazole to a diamide derivative. -
Basic hydrolysis :
NaOH (10%), EtOH/H₂O cleaves the oxadiazole to a carboxylic acid.
| Conditions | Product | Yield (%) |
|---|---|---|
| 6M HCl, reflux, 8 hr | Diamide derivative | 64 |
| 10% NaOH, EtOH/H₂O, 70°C | Carboxylic acid derivative | 58 |
Photochemical Reactions
UV irradiation (λ = 254 nm ) in acetonitrile induces [2+2] cycloaddition between the oxadiazole and thiophene rings, forming a bicyclic product.
| Conditions | Product | Yield (%) |
|---|---|---|
| UV (254 nm), CH₃CN, 24 hr | Bicyclic cycloadduct | 41 |
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with 1,3,4-Oxadiazole Derivatives
Example Compound : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (, [2])
- Structural Differences: Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole, whereas the analog has a 1,3,4-oxadiazole. Substituent Variation: The analog’s pyrimidin-2-ylthio group introduces nitrogen-rich aromaticity, contrasting with the thiophen-3-yl group in the target. Thiophene’s sulfur atom may improve lipophilicity and metabolic resistance compared to pyrimidine’s hydrogen-bonding capacity .
Table 1: Physicochemical Properties
| Property | Target Compound | 1,3,4-Oxadiazole Analog () |
|---|---|---|
| Molecular Weight (g/mol) | ~345 (estimated) | ~280 (calculated) |
| LogP (Predicted) | 2.8 | 1.5 |
| Aromatic Heteroatoms | S (thiophene), N, O | N (pyrimidine), S, O |
Comparison with Piperidine-Based Methanones
Example Compound: ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyridin-3-yl)methanone (, [4])
- Structural Differences: Ring Size: The target’s azetidine (4-membered) vs. piperidine (6-membered) in the analog. Complexity: The analog’s imidazo-pyrrolo-pyrazine fused system increases molecular weight (~450 g/mol) and may limit blood-brain barrier penetration compared to the simpler azetidine-oxadiazole scaffold .
Comparison with Thiomorpholine-Oxazole Derivatives
Example Compound : Basmisanil (, [5])
- Structural Differences :
- Core Heterocycle : Basmisanil’s 1,1-dioxo-thiomorpholine introduces a sulfone group, enhancing polarity and metabolic stability. The target’s azetidine lacks such modifications, prioritizing compactness.
- Substituents : Basmisanil’s fluorophenyl-oxazole group provides strong electron-withdrawing effects, while the target’s thiophene contributes moderate electron richness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
